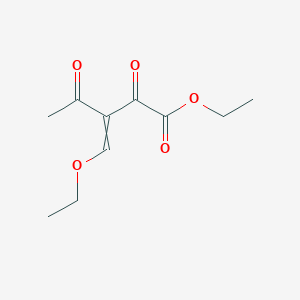

Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester

CAS No.: 57397-70-3

Cat. No.: VC18718586

Molecular Formula: C10H14O5

Molecular Weight: 214.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57397-70-3 |

|---|---|

| Molecular Formula | C10H14O5 |

| Molecular Weight | 214.21 g/mol |

| IUPAC Name | ethyl 3-(ethoxymethylidene)-2,4-dioxopentanoate |

| Standard InChI | InChI=1S/C10H14O5/c1-4-14-6-8(7(3)11)9(12)10(13)15-5-2/h6H,4-5H2,1-3H3 |

| Standard InChI Key | KWBSZQQDRYWNKM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC=C(C(=O)C)C(=O)C(=O)OCC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s systematic IUPAC name is ethyl 3-(ethoxymethylidene)-2,4-dioxopentanoate, reflecting its esterified pentanoic acid core with keto groups at positions 2 and 4 and an ethoxymethylene substituent at position 3. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C<sub>10</sub>H<sub>14</sub>O<sub>5</sub> |

| Molecular Weight | 214.21 g/mol |

| CAS Registry Number | 57397-70-3 |

| SMILES Notation | CCOC=C(C(=O)C)C(=O)C(=O)OCC |

| InChI Key | KWBSZQQDRYWNKM-UHFFFAOYSA-N |

The ethoxymethylene group (–OCH<sub>2</sub>CH<sub>3</sub>) introduces steric and electronic effects that enhance reactivity, particularly in nucleophilic additions and cyclization reactions.

Structural Analogues and Comparative Analysis

Several related esters share structural motifs with this compound, enabling inferences about its behavior:

-

Ethyl 3-methyl-2,4-dioxopentanoate (CAS 244277-52-9): Lacks the ethoxymethylene group but retains the dioxo-ester framework, exhibiting applications in keto-enol tautomerism studies .

-

2,4-Dimethyl-3-oxopentanoic acid ethyl ester (CAS 7251-96-9): Features methyl substituents instead of the ethoxymethylene group, influencing its solubility and metabolic stability .

The presence of the ethoxymethylene group in the subject compound likely increases its electrophilicity compared to these analogs, making it more reactive in condensation reactions .

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is dominated by three functional groups:

-

Keto Groups (C=O): Participate in enolization and nucleophilic attacks, enabling cyclocondensation with amines or hydrazines .

-

Ethoxymethylene Group: Acts as a Michael acceptor, facilitating conjugate additions with nucleophiles like Grignard reagents.

-

Ethyl Ester: Hydrolyzable to carboxylic acids under basic conditions, offering a route to further derivatives .

Notably, the α,β-unsaturated ketone system (C=C–C=O) may undergo Diels-Alder reactions, though this remains speculative without experimental validation.

Research Gaps and Future Directions

Underexplored Properties

Critical data gaps include:

-

Physicochemical Properties: Melting point, boiling point, and solubility in common solvents.

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Toxicity: Acute and chronic toxicity studies in model organisms.

Recommended Studies

-

Synthetic Optimization: Develop scalable, high-yield routes using green chemistry principles.

-

Biological Screening: Evaluate anti-microbial, anti-inflammatory, and anti-cancer activities in vitro.

-

Computational Modeling: Predict reactivity and bioactivity via density functional theory (DFT) and molecular docking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume